Diastereoselectivity Advantage of 2‑tert‑Butyl over 2‑Isopropyl Scaffold
In a direct head‑to‑head comparison within a Seebach imidazolidinone scaffold, the 2‑tert‑butyl derivative (directly corresponding to the target compound) provides dramatically higher diastereoselectivity than the 2‑isopropyl analog. Methylation of the lithium enolate of the 2‑tert‑butyl imidazolidinone proceeds with ≥ 98 % diastereoselectivity, whereas the 2‑isopropyl derivative affords only an 85:15 trans:cis product mixture under identical conditions [1]. This ~30‑fold difference in diastereomeric ratio translates directly to product ee after auxiliary cleavage.
| Evidence Dimension | Diastereoselectivity of methylation |
|---|---|
| Target Compound Data | ≥ 98 % de (single diastereomer) |
| Comparator Or Baseline | 2‑isopropyl‑3‑methylimidazolidin‑4‑one derivative: 85:15 trans:cis (≈70 % de) |
| Quantified Difference | ~30‑fold improvement in diastereomeric ratio; ≥ 28 % absolute increase in de |
| Conditions | 1‑Benzoyl‑2‑alkyl‑3‑(1′‑methylbenzyl)imidazolidin‑4‑one lithium enolate; methylation with MeI; LDA/THF |
Why This Matters
Procurement of the 2‑tert‑butyl variant is essential when target α‑amino acid products require >95 % ee, as the 2‑isopropyl analog cannot achieve this purity threshold without additional resolution steps.
- [1] Juaristi, E.; Anzorena, J. L.; Boog, A.; Madrigal, D.; Seebach, D.; et al. J. Org. Chem. 1995, 60, 6408–6415. View Source
